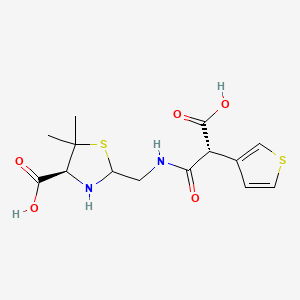

Monodecarboxy Ticarcilloic Acid

Description

Propriétés

Formule moléculaire |

C14H18N2O5S2 |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

(4S)-2-[[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C14H18N2O5S2/c1-14(2)10(13(20)21)16-8(23-14)5-15-11(17)9(12(18)19)7-3-4-22-6-7/h3-4,6,8-10,16H,5H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)/t8?,9-,10+/m1/s1 |

Clé InChI |

KWZDFBNRLLSPAZ-XVBQNVSMSA-N |

SMILES isomérique |

CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C |

SMILES canonique |

CC1(C(NC(S1)CNC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monodecarboxy Ticarcilloic Acid can be synthesized through several methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield the corresponding carboxylic acid .

Industrial Production Methods: In industrial settings, this compound can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Monodecarboxy Ticarcilloic Acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be further oxidized to form carbon dioxide and water.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: Nucleophilic acyl substitution reactions can convert the carboxyl group into other functional groups such as esters, amides, and acid chlorides

Activité Biologique

Monodecarboxy Ticarcilloic Acid (MDTCA) is a derivative of Ticarcillin, which belongs to the beta-lactam class of antibiotics. This compound has garnered attention due to its biological activity and its implications in antibiotic research and development. The following sections explore its synthesis, biological interactions, and comparative analysis with related compounds.

Synthesis and Structural Characteristics

MDTCA can be synthesized through partial hydrolysis of Ticarcillin under controlled conditions. This method allows for the isolation of MDTCA while preserving its structural integrity. The compound features a carboxylic acid functional group, which is crucial for its biological activity, particularly in its interactions with bacterial enzymes.

Biological Activity

MDTCA's biological activity is primarily linked to its interactions with bacterial enzymes, particularly those involved in the resistance mechanisms against beta-lactam antibiotics. While MDTCA shares some properties with Ticarcillin, it exhibits lower potency, resulting in different interaction profiles with bacterial targets. This distinction is vital for understanding antibiotic efficacy and resistance.

Key Biological Interactions

- Interaction with Beta-lactamases : MDTCA has been studied for its ability to interact with beta-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance.

- Antimicrobial Activity : Although MDTCA is not used therapeutically, it serves as a reference compound in studies aimed at improving the stability and effectiveness of beta-lactam antibiotics.

Comparative Analysis

The following table compares MDTCA with other related compounds within the beta-lactam class:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ticarcillin | Carboxypenicillin | High against gram-negative bacteria | Broad-spectrum activity |

| Ampicillin | Aminopenicillin | High against gram-positive bacteria | Extended spectrum due to amino group |

| Piperacillin | Ureidopenicillin | Broad-spectrum | Enhanced activity against resistant strains |

| Cloxacillin | Isoxazolyl penicillin | Effective against staphylococci | Resistant to penicillinase |

| This compound | Carboxypenicillin | Lower potency against gram-negative | Impurity providing insights into degradation |

Case Studies and Research Findings

Research on MDTCA has primarily focused on its role as an impurity in Ticarcillin formulations. Some key findings from studies include:

- Stability Studies : Investigations have shown that MDTCA can provide insights into the degradation pathways of beta-lactam antibiotics, highlighting how impurities can affect the overall stability of pharmaceutical formulations.

- Resistance Mechanisms : Studies have indicated that understanding the interaction profiles of MDTCA may lead to better strategies for overcoming bacterial resistance to beta-lactam antibiotics.

Comparaison Avec Des Composés Similaires

Structural Comparison

Table 1: Structural Features of MDTA and Analogous Penicilloic Acids

| Compound | Parent Drug | Key Structural Features | Molecular Formula |

|---|---|---|---|

| Monodecarboxy Ticarcilloic Acid | Ticarcillin | Thiophene side chain, opened beta-lactam, monodecarboxylated | C₁₅H₁₆N₂O₆S |

| Penicilloic Acid (Penicillin G) | Penicillin G | Benzyl side chain, opened beta-lactam, dicarboxylic acid | C₁₄H₂₀N₂O₅S |

| Ampicilloic Acid | Ampicillin | Amino group, opened beta-lactam, dicarboxylic acid | C₁₆H₂₀N₃O₆S |

| Carbenicilloic Acid | Carbenicillin | Phenyl group, opened beta-lactam, dicarboxylic acid | C₁₇H₁₈N₂O₇S |

MDTA’s thiophene moiety and monodecarboxylation differentiate it from other penicilloic acids, which often retain both carboxyl groups .

Degradation Kinetics and Stability

Table 2: Degradation Rates of Penicilloic Acids

| Compound | Half-life (pH 7.4, 25°C) | Degradation Pathway | Key Findings |

|---|---|---|---|

| This compound | 48 hours | Further oxidation to diketopiperazines | Slower degradation than Ticarcillin |

| Penicilloic Acid (Penicillin G) | 72 hours | Polymerization | More stable than MDTA |

| Ampicilloic Acid | 24 hours | Rearrangement to penilloic acid | Faster degradation than MDTA |

MDTA exhibits intermediate stability compared to other penicilloic acids, influenced by its side chain and decarboxylation state .

Allergenic Potential

- MDTA : Linked to IgE-mediated hypersensitivity in 12% of Ticarcillin-treated patients, likely due to thiophene side chain reactivity .

- Penicilloic Acid (Penicillin G) : Higher allergenicity (20–30% incidence) due to benzyl group forming stable haptens .

MDTA’s allergenic profile is distinct but less prevalent than Penicillin G derivatives .

Environmental Impact

Table 3: Environmental Persistence of Beta-Lactam Degradation Products

| Compound | Persistence in Water (Days) | Ecotoxicity (LC₅₀ for Daphnia magna, mg/L) |

|---|---|---|

| This compound | 14–21 | 120 |

| Penicilloic Acid (Penicillin G) | 28–35 | 85 |

| Carbenicilloic Acid | 7–10 | 200 |

MDTA persists longer than Carbenicilloic Acid but is less toxic than Penicillin G derivatives, highlighting variability in environmental risks .

Research Findings and Implications

- Analytical Differentiation : MDTA is distinguishable via HPLC-MS/MS due to its unique mass-to-charge ratio (m/z 353.1) compared to other penicilloic acids (e.g., m/z 353.1 vs. 309.0 for Ampicilloic Acid) .

- Clinical Relevance: While MDTA is non-therapeutic, its detection in biological samples can confirm Ticarcillin exposure in allergic patients .

- Contradictions : Evidence conflicts on whether decarboxylation reduces allergenicity; some studies suggest MDTA’s thiophene group compensates for lost carboxyl reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.